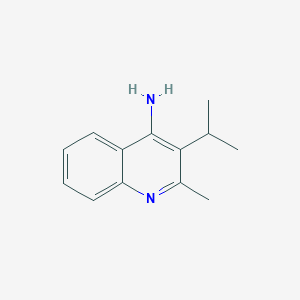

2-Methyl-3-(propan-2-yl)quinolin-4-amine

Overview

Description

“2-Methyl-3-(propan-2-yl)quinolin-4-amine” is a quinoline derivative . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

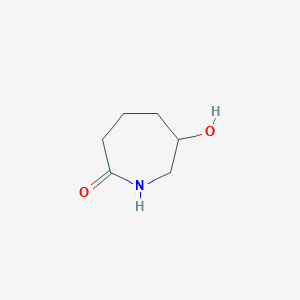

The molecular structure of “this compound” consists of a quinoline core with a methyl group and a propan-2-yl group attached . Quinoline itself has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported for the construction of this scaffold . For instance, the synthesis of 2-methylquinoline has been reported using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .Scientific Research Applications

H1-Antihistaminic Agents

A series of novel compounds, including 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones, were synthesized and tested for their H1-antihistaminic activity. These compounds were significant in protecting animals from histamine-induced bronchospasm, with one compound (OT5) emerging as the most active in the series, showing comparable protection to the standard chlorpheniramine maleate but with significantly less sedation, indicating its potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Mutagenic and Carcinogenic Properties

2-Methyl-3-(propan-2-yl)quinolin-4-amine, as part of heterocyclic amines, shows significant mutagenic and carcinogenic properties. These compounds formed during the heating of protein-rich foods, show a distribution pattern accumulating in metabolic and excretory organs, as well as lymphomyeloid tissues and some reproductive organs. The liver, in particular, is identified as a site of retention of nonextractable radioactivity, suggesting its role in the toxicity of these compounds (Bergman, 1985).

DNA Adduct Formation

The compound contributes to the formation of DNA adducts, specifically N-(deoxyguanosine-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ) in the livers of rats. This demonstrates its interaction with genetic material and potential implications in carcinogenesis (Soglia et al., 2001).

Cardiac Effects

Studies on nonhuman primates have shown that this compound causes cardiac damage, with observable myocardial lesions after chronic exposure. This indicates that, besides being carcinogenic, the compound may also be involved in cardiac degeneration (Thorgeirsson et al., 1994).

Potential Anti-fibrotic Drug

A compound, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), which shares a structural component with this compound, has been investigated for its pharmacokinetics and potential as an anti-fibrotic drug. It has demonstrated promising results in suppressing renal and hepatic fibrosis and could serve as an effective oral anti-fibrotic drug (Kim et al., 2008).

Properties

IUPAC Name |

2-methyl-3-propan-2-ylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-8(2)12-9(3)15-11-7-5-4-6-10(11)13(12)14/h4-8H,1-3H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBIYLVYHJCSDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

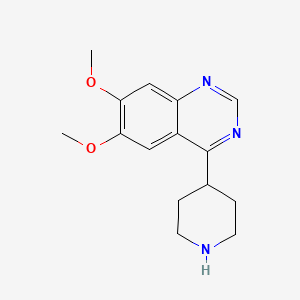

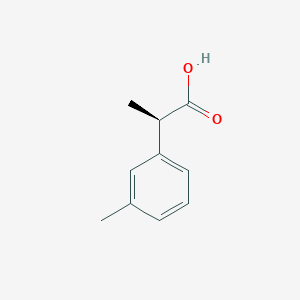

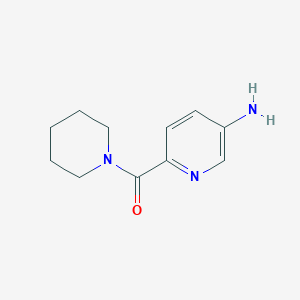

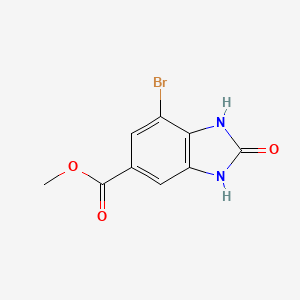

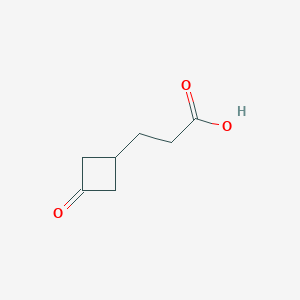

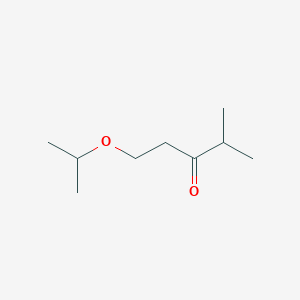

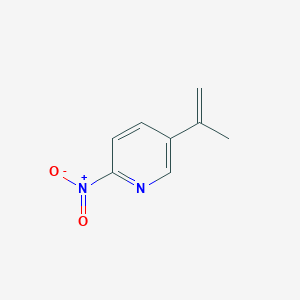

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate](/img/structure/B1428764.png)